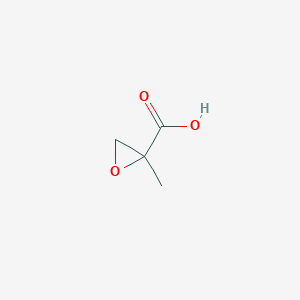

2-methyloxirane-2-carboxylic Acid

説明

2-Methyloxirane-2-carboxylic acid, also known as 2-methyl-2-oxiranecarboxylic acid , is a chemical compound with the molecular formula C4H6O3 . It has a molecular weight of 102.09 . The compound is used for research and development purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6O3/c1-4(2-7-4)3(5)6/h2H2,1H3,(H,5,6) . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis

The amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a key step in the synthesis of pharmaceutical and natural products . The reaction is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Physical And Chemical Properties Analysis

This compound has a molecular weight of 102.09 . The compound is stored at a temperature of -20°C .科学的研究の応用

Oxidation Studies

The oxidation of 2-methyloxirane has been a subject of research, particularly on zinc oxide (ZnO). In a study by Miyata, Hata, and Kubokawa (1977), 2-methyloxirane was adsorbed on ZnO to form alkoxide species, which was then dehydrogenated to form an enolate complex. This process resulted in the formation of formate and acetate ions upon oxidation (Miyata, Hata, & Kubokawa, 1977).

Polymerization Initiator

2-Methyloxirane is used in the anionic polymerization of oxiranes to produce polyethers. Koinuma, Naito, and Hirai (1982) demonstrated that potassium carboxylates and crown ethers can initiate this polymerization, leading to polyethers with acyloxy groups at the chain ends (Koinuma, Naito, & Hirai, 1982).

Epoxidation Processes

Campanella, Fontanini, and Baltanás (2008) investigated the epoxidation of soybean oil fatty acid methyl esters with performic acid, showing high yields and efficient processes. Their study highlights the role of 2-methyloxirane in achieving high oxirane numbers and selectivity in epoxidation reactions (Campanella, Fontanini, & Baltanás, 2008).

Enantioselective Hydrolysis

Fujino and Sugai (2008) explored the carbon-chain elongation of 2-methyloxirane derivatives for synthesizing enantiomerically pure esters. Their work contributes to the understanding of 2-methyloxirane's role in producing specific stereochemical configurations (Fujino & Sugai, 2008).

Vinylogous Mannich-type Reactions

Lautens, Tayama, and Nguyen (2004) used 2-methyl-2-vinyloxirane in vinylogous Mannich-type reactions, demonstrating its utility in synthesizing pipecolinic acid derivatives, highlighting its synthetic versatility (Lautens, Tayama, & Nguyen, 2004).

Synthesis of Hypoglycemic Agents

Eistetter and Wolf (1982) synthesized 2-(phenylalkyl)oxirane-2-carboxylic acids, demonstrating their significant blood glucose-lowering activities. This indicates the potential therapeutic applications of derivatives of 2-methyloxirane-2-carboxylic acid in treating conditions like diabetes (Eistetter & Wolf, 1982).

Safety and Hazards

The safety data sheet for 2-methyloxirane-2-carboxylic acid suggests avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

2-methyloxirane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-4(2-7-4)3(5)6/h2H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEUSVYSDPXJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

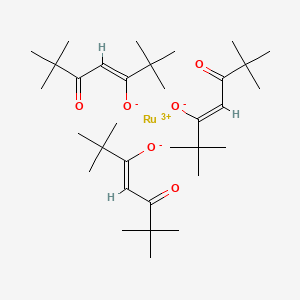

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3133273.png)

![4-{(2E)-2-[1-(2-Thienyl)ethylidene]hydrazino}benzoic acid](/img/structure/B3133297.png)

![ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3133298.png)